N-(2-((6-(1H-吡咯-1-基)嘧啶-4-基)氨基)乙基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

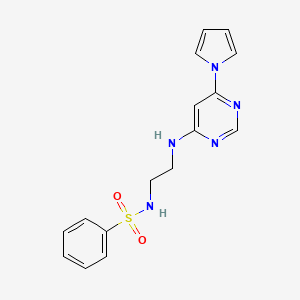

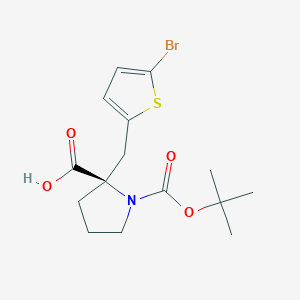

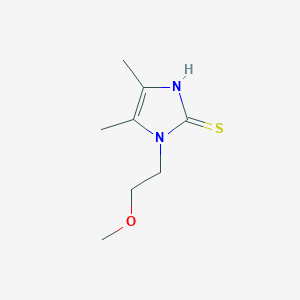

The compound "N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide" is a derivative of benzenesulfonamide, which is a functional group known for its involvement in various biological activities. The presence of a pyrrol-pyrimidinyl moiety suggests potential for interaction with biological targets, such as enzymes or receptors .

Synthesis Analysis

The synthesis of related N-(pyrimidin-2-yl)benzenesulfonamide derivatives involves the reaction of pyrimidin-2-amines with suitable reagents to introduce the sulfonamide group . Similarly, the synthesis of pyrrole and pyrrolopyrimidine derivatives bearing the benzenesulfonamide moiety typically starts with pyrrole-o-amino-carbonitrile as a key intermediate . The synthesis process is often followed by characterization using techniques such as FT-IR, NMR, and mass spectrometry to confirm the structure of the synthesized compounds .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives can be elucidated using X-ray crystallography, which provides information on the conformation and intermolecular interactions, such as hydrogen bonding and π-π stacking . For instance, the molecular structure of N-[2-(pyridin-2-yl)ethyl]benzenesulfonamide shows specific torsion angles and hydrogen bonding patterns that contribute to the formation of supramolecular layers or chains .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions, including those that lead to the formation of cocrystals with other molecules, such as pyromellitic acid. These reactions can result in the formation of supramolecular structures with hydrogen bonding networks . The reactivity of these compounds can also be tailored to target specific biological molecules, such as carbonic anhydrase isoforms or adenosine receptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and reactivity, are influenced by the nature of the substituents on the aromatic ring and the heterocyclic moieties attached to it. These properties are crucial for the biological activity of the compounds, as they affect their interaction with biological targets and their pharmacokinetic profile .

科学研究应用

抗菌剂

N-(2-((6-(1H-吡咯-1-基)嘧啶-4-基)氨基)乙基)苯磺酰胺的合成已被探索用于其作为抗菌剂的潜力。研究人员已经研究了它对各种微生物(包括细菌和真菌)的活性。 该化合物的结构特征有助于其抑制微生物生长的有效性 .

抗肿瘤作用

研究评估了该化合物对肿瘤细胞活力的影响。具体而言,它已在人肿瘤细胞系(如舌鳞状细胞癌(CAL 27)和咽鳞状细胞癌(FaDu))中进行了测试。 了解其对正常体细胞的细胞毒性对于潜在的治疗应用至关重要 .

抗菌活性

吡咯衍生物,包括N-(2-((6-(1H-吡咯-1-基)嘧啶-4-基)氨基)乙基)苯磺酰胺等化合物,因其抗菌特性而被研究。 这些分子在对抗细菌感染方面发挥作用,并且可以作为新型抗生素的先导化合物 .

单克隆抗体生产的增强

在一项筛选研究中,发现N-(2-((6-(1H-吡咯-1-基)嘧啶-4-基)氨基)乙基)苯磺酰胺可以增强重组中国仓鼠卵巢细胞中细胞特异性抗体的产生。 该特性可能在生物制药研究和基于抗体的治疗中很有价值 .

酶抑制

研究人员已经探索了类似吡咯衍生物对烯酰-ACP还原酶和二氢叶酸还原酶(DHFR)等酶的抑制作用。 研究该化合物与这些酶的相互作用可以深入了解潜在的治疗应用 .

降低胆固醇的特性(假设的)

虽然没有直接研究该化合物,但吡咯衍生物与降低胆固醇有关。 进一步研究可以探索N-(2-((6-(1H-吡咯-1-基)嘧啶-4-基)氨基)乙基)苯磺酰胺是否表现出类似的作用 .

作用机制

Target of Action

Similar compounds have been found to inhibit enzymes such as collagen prolyl-4-hydroxylase .

Mode of Action

It’s suggested that the compound may bind to its target enzyme, inhibiting its function .

Biochemical Pathways

The compound may affect the collagen synthesis pathway by inhibiting the enzyme collagen prolyl-4-hydroxylase . This enzyme is crucial for the stability of the collagen triple helix, and its inhibition can lead to decreased collagen production.

Result of Action

The inhibition of collagen prolyl-4-hydroxylase could lead to a decrease in collagen production . This could have potential implications in diseases where collagen production is a factor, such as fibrotic diseases.

属性

IUPAC Name |

N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2S/c22-24(23,14-6-2-1-3-7-14)20-9-8-17-15-12-16(19-13-18-15)21-10-4-5-11-21/h1-7,10-13,20H,8-9H2,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTFYESSRRUAUSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCCNC2=CC(=NC=N2)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

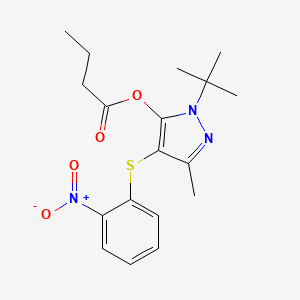

![2-bromo-3-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2541025.png)

![8-O-Tert-butyl 3-O-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2541027.png)

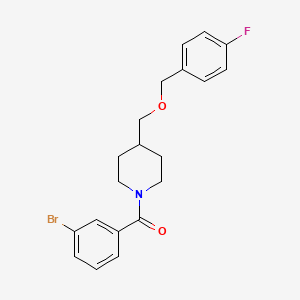

![N-(4-fluorobenzyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2541030.png)

![N'-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro-1-phthalazinyl]carbonyl}-4-methylbenzenesulfonohydrazide](/img/structure/B2541040.png)